Cas no 889786-12-3 (N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(2,3-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide
- 2-Anthracenesulfonamide, N-(2,3-dimethylphenyl)-9,10-dihydro-9,10-dioxo-
- 889786-12-3
- AKOS024608607
- F1414-0275
-
- インチ: 1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3
- InChIKey: FEBVIWRQVSPEDM-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1S(NC1=CC=CC(C)=C1C)(=O)=O
計算された属性
- せいみつぶんしりょう: 391.08782920g/mol
- どういたいしつりょう: 391.08782920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 88.7Ų
じっけんとくせい
- 密度みつど: 1.394±0.06 g/cm3(Predicted)
- ふってん: 611.2±65.0 °C(Predicted)
- 酸性度係数(pKa): 7.67±0.20(Predicted)
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1414-0275-3mg |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-2μmol |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-5μmol |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-10μmol |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-10mg |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-20μmol |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-15mg |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-30mg |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-40mg |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1414-0275-4mg |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
889786-12-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideに関する追加情報
Comprehensive Overview of N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS No. 889786-12-3)
The compound N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS No. 889786-12-3) is a specialized sulfonamide derivative with a unique anthraquinone backbone. This structure combines the electron-withdrawing properties of sulfonamide with the redox-active characteristics of anthraquinone, making it a subject of interest in materials science and organic electronics. Researchers are increasingly exploring its potential in organic semiconductors, dye-sensitized solar cells (DSSCs), and photocatalysts, aligning with the global push for sustainable energy solutions.
One of the most searched questions about this compound revolves around its synthetic pathway. The synthesis typically involves the condensation of 2,3-dimethylaniline with 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride under controlled conditions. Recent studies highlight its thermal stability (up to 250°C) and solubility profile (compatible with polar aprotic solvents like DMF and DMSO), which are critical for industrial applications. These properties are frequently queried in academic forums, reflecting their relevance to process optimization.
In the context of green chemistry, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has garnered attention due to its potential as a non-toxic alternative to heavy-metal-based catalysts. Computational studies suggest its HOMO-LUMO gap (~3.1 eV) could be tuned for visible-light photocatalysis, a hot topic in CO2 reduction and wastewater treatment. This aligns with the surge in searches for eco-friendly catalytic systems and circular economy solutions.
The compound’s spectroscopic signatures (e.g., IR peaks at 1650 cm−1 for C=O stretch and 1320 cm−1 for S=O) are often discussed in analytical chemistry circles. Its UV-Vis absorption maxima at 380 nm and 450 nm make it suitable for optical sensor designs, a trending niche in wearable health tech. These features address common search queries about structure-property relationships in conjugated systems.
From a commercial standpoint, suppliers emphasize its batch-to-batch consistency (purity ≥98% by HPLC) and scalability, responding to industry demands for high-performance organic materials. Patent databases reveal growing IP activity around its derivatives, particularly for flexible electronics and bioimaging probes, reflecting market trends toward miniaturized devices.
Ongoing research explores its supramolecular interactions (e.g., π-stacking in crystal lattices) and charge transport mechanisms, topics frequently cited in materials informatics discussions. As AI-driven molecular design gains traction, this compound serves as a benchmark for QSAR modeling of sulfonamide-anthraquinone hybrids, another high-traffic keyword cluster.
In summary, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide bridges multiple disciplines—from renewable energy to smart materials. Its versatile chemistry and alignment with UN Sustainable Development Goals (SDGs) ensure continued relevance in both academic and industrial R&D landscapes.
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